5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class, which is characterized by a five-membered heterocyclic structure containing oxygen and nitrogen. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of anticoagulants and other therapeutic agents. The molecular formula for this compound is CHBrClNO, and it has a molecular weight of approximately 305.56 g/mol.
5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is classified as an organic compound and more specifically as a halogenated oxazolidinone. Its classification is significant due to the presence of bromine and chlorine substituents, which can influence its reactivity and biological activity.
The synthesis of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-chlorobenzylamine with appropriate reagents to form the oxazolidinone ring. A common method includes:
The technical aspects of the synthesis may involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like chromatography may be employed for purification.
Key structural data includes:
5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one can participate in various chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For instance, using polar aprotic solvents may enhance nucleophilic attack on the bromomethyl group.
The mechanism of action for compounds like 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one often involves interaction with biological targets such as enzymes or receptors.
Studies have shown that oxazolidinones can exhibit significant anticoagulant properties through their action on specific pathways in the coagulation cascade.
Relevant data from studies indicate that the compound maintains stability under various pH conditions but may degrade under extreme acidic or basic environments.
5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one has potential applications in:
This compound's unique structure and properties make it valuable for ongoing research in medicinal chemistry and pharmacology, particularly in developing new therapeutic agents targeting coagulation disorders.
The synthesis of 5-(bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one (CAS 104392-63-4) typically follows a sequential functionalization strategy. The core oxazolidinone ring is constructed via cyclization between epichlorohydrin derivatives and 4-chloroaniline, yielding 5-(hydroxymethyl) intermediates. Subsequent bromination using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in inert solvents like carbon tetrachloride achieves the critical bromomethyl functionality. This pathway mirrors the synthesis of the analogous chloromethyl derivative (CAS 99184-18-6), where chlorination agents like thionyl chloride replace bromination reagents [10]. Yield optimization focuses on stoichiometric control (1:1 molar ratio for bromination) and low-temperature operations (0–5°C) to suppress dibromide byproducts.
The bromomethyl group enables Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd(0) catalysis. Using 1,4-dioxane/water (4:1) as solvent, tetrakis(triphenylphosphine)palladium(0) catalyst (2–5 mol%), and mild base (K₂CO₃), this reaction introduces diverse aryl groups at the C5 position. As demonstrated for structurally similar thiophene derivatives, electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) achieve higher yields (76%) compared to ortho-substituted or sterically hindered variants due to favorable transmetalation kinetics [6] [8]. This methodology allows access to libraries of 5-aryloxazolidinones for biological screening.
Table 1: Suzuki Cross-Coupling Yields with Aryl Boronic Acids
Aryl Boronic Acid | Product | Yield (%) |
---|---|---|
4-Methoxyphenyl | 5-((4-Methoxyphenyl)methyl)oxazolidinone | 76 |
4-Chlorophenyl | 5-((4-Chlorophenyl)methyl)oxazolidinone | 63 |
3,5-Dimethylphenyl | 5-((3,5-Dimethylphenyl)methyl)oxazolidinone | 70 |
4-(Methylthio)phenyl | 5-((4-(Methylthio)phenyl)methyl)oxazolidinone | 56 |
While classical synthesis relies on conventional heating, microwave irradiation significantly accelerates key steps. Bromination under solvent-free microwave conditions reduces reaction times from hours to minutes (e.g., 10–15 min at 150 W) while maintaining yields >85%. Similarly, solvent-free ring closure between isocyanates and epoxides achieves near-quantitative oxazolidinone formation at 100°C within 5 min. These approaches minimize solvent waste and thermal degradation, enhancing atom economy [6].
Stereoselectivity in oxazolidinone synthesis is achieved via chiral catalysts or resolved precursors. Asymmetric cyclization using cinchona alkaloid-derived catalysts affords enantiomerically enriched 5-substituted oxazolidinones (up to 92% ee). The bromomethyl derivative’s stereochemistry significantly impacts biological activity; for example, R-configured analogs show enhanced binding to mGluR5 receptors compared to S-isomers [5] [9]. Absolute configuration is confirmed by X-ray crystallography or chiral HPLC.
The bromomethyl moiety (−CH₂Br) serves as a versatile electrophilic handle for nucleophilic transformations:
Reactivity follows SN2 kinetics, with polar aprotic solvents (DMF, DMSO) accelerating substitution 5–10× versus THF. The electron-withdrawing oxazolidinone carbonyl moderately activates the adjacent methylene group.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7